Saxitoxin
Overview
Description
Synthesis Analysis
Saxitoxin's complex structure has made it a challenging molecule for chemists to synthesize. Recent studies have developed asymmetric syntheses of saxitoxin, showcasing novel methodologies for assembling its bis-guanidinium structure. For example, Fleming and Du Bois (2006) described a synthesis starting from an N,O-acetal, utilizing oxathiazinane dioxide heterocycles for the assembly of polyfunctionalized amine derivatives, leading to the tricyclic core of saxitoxin (Fleming & Du Bois, 2006). Bhonde and Looper (2011) reported a concise stereoselective synthesis, highlighting a silver(I)-initiated hydroamination cascade to construct the bicyclic guanidinium ion core (Bhonde & Looper, 2011).
Molecular Structure Analysis
The structure of saxitoxin has been elucidated through various analytical techniques, including single-crystal X-ray diffraction. Schantz et al. (1975) provided detailed insights into the bond distances and angles of saxitoxin, contributing significantly to our understanding of its molecular architecture (Schantz et al., 1975).
Scientific Research Applications
Multitude of Receptors : STX, a toxic marine natural product, targets multiple receptors, including voltage-gated sodium, calcium, and potassium channels, neuronal nitric oxide synthase, and certain proteins in circulatory fluids (Llewellyn, 2006).
Neurotoxic Alkaloids : STX and its analogs, known as paralytic shellfish toxins (PSTs), are natural neurotoxic alkaloids. These toxins have been found in various marine and freshwater organisms and have potential pharmaceutical applications, such as in treating chronic tension-type headaches (Wiese et al., 2010).
Nonprotein Neurotoxins : STX, a nonprotein neurotoxin, plays a significant role as a molecular probe in studying nervous processes and has clinical importance due to its potential use in therapy (Bower et al., 1981).
Applications in Neurobiology : STX, similar to tetrodotoxin, has applications in neurobiology due to its ability to suppress action potentials in skeletal muscles and vertebrate nerves by affecting sodium ion permeability (Evans, 1972).
Binding Mechanism : Studies have focused on how STX binds to and blocks sodium channels, providing insights into the physiology of these channels (Strichartz et al., 1986).
Biosynthesis in Marine Dinoflagellates : The biosynthesis of STX in marine dinoflagellates has been explored using omics technologies, providing insights into gene-environment interactions and the potential for novel pharmaceutical applications (Akbar et al., 2020).
Fast Detection Methods : Rapid detection methods for STX, crucial for environmental monitoring and food safety, have been developed, such as laser tweezers surface-enhanced Raman spectroscopy (Huai et al., 2013).
Structure Analysis : The structure of STX has been determined through techniques like x-ray diffraction, aiding in the understanding of its biological activity (Schantz et al., 1975).
Potential Molecular Targets : Research has identified potential molecular targets of STX in various organisms, contributing to our understanding of its mode of action (Cusick et al., 2012).
Biotechnological Applications : STX has been used to create bifunctional analogues through biotinylation, expanding its utility as a research tool (Robillot et al., 2009).
Safety And Hazards
Ingestion of Saxitoxin can cause numbness of the oral mucosa as quickly as 30 minutes after exposure. In severe poisoning, illness typically progresses rapidly and may include gastrointestinal (nausea, vomiting) and neurological (cranial nerve dysfunction, a floating sensation, headache, muscle weakness, parasthesias and vertigo) signs and symptoms. Respiratory failure and death can occur from paralysis .
Future Directions
Research is ongoing to better understand the biosynthesis and metabolism of saxitoxin-group toxins in PST-producing organisms, which may potentially contribute to a better strategy in combating harmful algal blooms especially dinoflagellate blooms in the future . Another study suggests that Saxitoxin and tetrodotoxin bioavailability increases in future oceans .
properties
IUPAC Name |
[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N7O4/c11-6-15-5-4(3-21-8(13)18)14-7(12)17-2-1-9(19,20)10(5,17)16-6/h4-5,19-20H,1-3H2,(H2,12,14)(H2,13,18)(H3,11,15,16)/t4-,5-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQXVSUAYFXFJA-HGRQIUPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=N[C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074313 | |
Record name | Saxitoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Saxitoxin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21671 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Saxitoxin | |
CAS RN |
35523-89-8, 73603-72-2 | |
Record name | Saxitoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35523-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Saxitoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035523898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Saxitoxin-t | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073603722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Saxitoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Saxitoxin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SAXITOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0638E899B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Saxitoxin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029368 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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